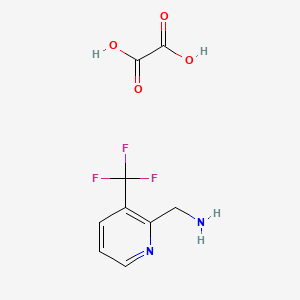

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a methylamine group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the chlorination/fluorination of pyridine derivatives at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . The resulting intermediate can then be further reacted with methylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate has shown significant potential in pharmacology due to its interaction with various biological targets:

- Serotonergic Dysfunction : The compound exhibits a strong affinity for serotonin receptors, particularly the 5-HT1A receptor. This interaction suggests its potential use in treating conditions such as anxiety, depression, and obsessive-compulsive disorders .

- Neurological Disorders : Its ability to modulate serotonergic pathways indicates possible applications in treating neurological disorders, including migraines and other cerebrovascular conditions .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available pyridine derivatives. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Case Studies

Several studies have explored the efficacy of this compound in animal models:

- Anxiety Models : In preclinical studies, compounds similar to this compound demonstrated anxiolytic effects in rodent models, indicating their potential utility in treating anxiety disorders .

- Pain Perception : Research has also indicated that this compound may influence pain perception pathways, suggesting a role in pain management therapies .

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Anxiety Disorders | Significant reduction in anxiety-like behavior |

| Pain Management | Altered pain perception pathways |

| Neurological Effects | Potential efficacy in migraine treatment |

Mécanisme D'action

The mechanism of action of C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and methylamine derivatives. Examples include:

- 2-(Trifluoromethyl)pyridine

- 3-(Trifluoromethyl)pyridine

- 4-(Trifluoromethyl)pyridine

Uniqueness

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate is unique due to the specific positioning of the trifluoromethyl group and the presence of the methylamine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Activité Biologique

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C9H9F3N2O4

- Molecular Weight: 236.18 g/mol

The trifluoromethyl group on the pyridine ring is significant for enhancing the compound's lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of pyridine derivatives, including this compound, as inhibitors against Mycobacterium tuberculosis (Mtb). For instance, related compounds have demonstrated high potency against Mtb strains with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL . The mechanism involves targeting the MmpL3 protein, crucial for bacterial cell wall integrity.

Inhibition Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- MmpL3 Inhibition: This compound likely inhibits MmpL3, disrupting the transport of trehalose-monomycolates essential for cell wall biosynthesis in Mtb .

- Cellular Toxicity: Preliminary assessments indicate that the compound exhibits low toxicity towards Vero cells (IC50 ≥ 16 μg/mL), suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridine ring significantly affect biological activity. For example, substituents at various positions on the pyridine ring can enhance or diminish activity against target pathogens. The presence of a trifluoromethyl group has been noted to impact both COX-2 inhibition and sEH inhibition in related compounds, indicating a complex interplay in biological efficacy .

Case Study: Antitubercular Activity

A study focused on a series of pyridine derivatives demonstrated that certain structural modifications led to enhanced antitubercular activity. Specifically, compounds with para-substituted aryl groups showed improved MIC values compared to their unsubstituted counterparts .

| Compound | MIC (μg/mL) | Notes |

|---|---|---|

| Compound 62 | 0.016 | High activity against Mtb |

| Compound 63 | 0.0156 | Most potent derivative |

| Compound 64 | 0.0625 | Moderate activity |

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that derivatives of this compound exhibit moderate liver microsomal stability with clearance rates around 28 μL/min/mg . This suggests potential for oral bioavailability and therapeutic application.

Propriétés

IUPAC Name |

oxalic acid;[3-(trifluoromethyl)pyridin-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)5-2-1-3-12-6(5)4-11;3-1(4)2(5)6/h1-3H,4,11H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJRMHVFUGSHQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)C(F)(F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.